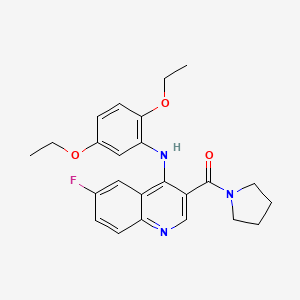

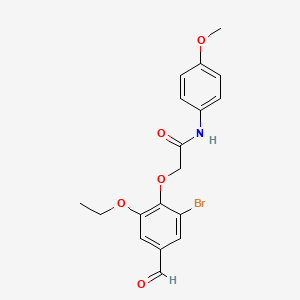

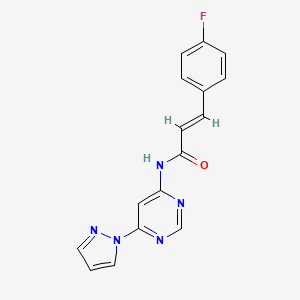

6-phenyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-phenyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one, also known as PPM-1K, is a novel compound that has been recently synthesized in the laboratory. This compound has gained significant attention due to its potential use in scientific research applications.

Wissenschaftliche Forschungsanwendungen

Structural and Electronic Properties

6-phenyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one, as a derivative of thiopyrimidine, has been explored for its electronic and structural properties, particularly in the context of its nonlinear optical (NLO) capabilities. A study conducted by Hussain et al. (2020) using density functional theory (DFT) and time-dependent DFT (TDDFT) revealed the significant NLO character of thiopyrimidine derivatives, suggesting their potential for optoelectronic applications. The research highlighted the excellent agreement between DFT findings and experimental data, confirming the compounds' purity and providing insights into their structural parameters, natural bonding orbital analysis, and photophysical properties (Hussain et al., 2020).

Anticancer and Anti-inflammatory Activities

The biological activities of pyrimidine derivatives have been extensively studied, with several compounds demonstrating promising anticancer and anti-inflammatory effects. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidinones, which were evaluated for their cytotoxic, anti-inflammatory, and antitubercular activities. Some of these compounds exhibited excellent anti-inflammatory activities and moderate cytotoxic and antitubercular effects, indicating their potential as therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activity

Pyrimidine derivatives have also been recognized for their antimicrobial properties. Rathod and Solanki (2018) synthesized new pyrimidine derivatives and evaluated their antimicrobial activity, finding some compounds to be effective against a variety of bacterial strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Rathod & Solanki, 2018).

Synthesis and Characterization

The synthesis and characterization of pyrimidine derivatives are crucial for understanding their applications and potential therapeutic uses. Studies such as the one by Patel and Patel (2017), which synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, contribute to the expanding knowledge on the chemical diversity and biological relevance of pyrimidine compounds. These efforts not only provide insights into the compounds' structural and chemical properties but also lay the groundwork for future drug discovery and development processes (Patel & Patel, 2017).

Eigenschaften

IUPAC Name |

4-phenyl-2-(pyridin-3-ylmethylsulfanyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-15-9-14(13-6-2-1-3-7-13)18-16(19-15)21-11-12-5-4-8-17-10-12/h1-10H,11H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUHYPSHQCDOLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-phenyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

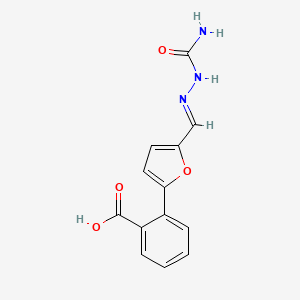

![N-(2,6-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2953969.png)

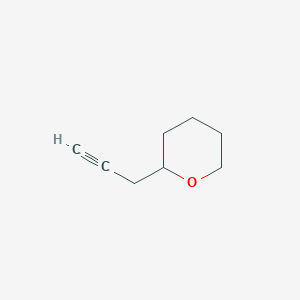

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2953978.png)

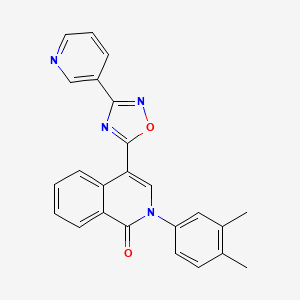

![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2953980.png)

![N-[(4-Chlorophenyl)methyl]-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2953986.png)

![2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B2953987.png)